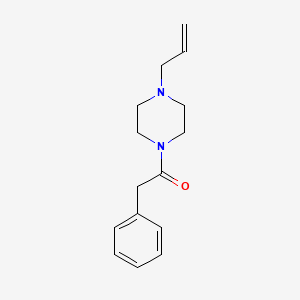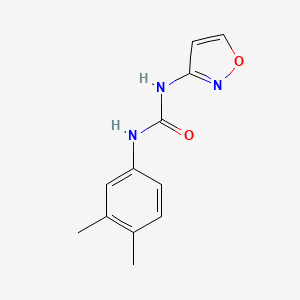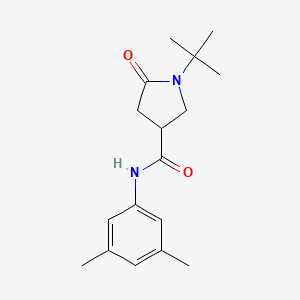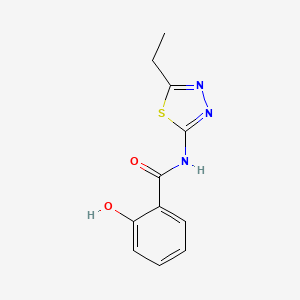
1-(5-chloro-2-methylphenyl)-4-(ethylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methylphenyl)-4-(ethylsulfonyl)piperazine, also known as CES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CES is a piperazine derivative that has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
科学的研究の応用
1-(5-chloro-2-methylphenyl)-4-(ethylsulfonyl)piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been evaluated for its potential as a drug candidate for the treatment of various diseases, including cancer, schizophrenia, and depression. In neuroscience, this compound has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders. In pharmacology, this compound has been evaluated for its pharmacokinetic and pharmacodynamic properties.
作用機序
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(ethylsulfonyl)piperazine is not fully understood, but it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. This compound has been shown to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. This compound also binds to the D2 receptor, which is involved in the regulation of dopamine signaling and is a target for antipsychotic drugs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and cognition. This compound has been shown to have anxiolytic and antidepressant-like effects in animal models, and it has been suggested that this compound may be a potential treatment for anxiety and depression.
実験室実験の利点と制限
1-(5-chloro-2-methylphenyl)-4-(ethylsulfonyl)piperazine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also readily available and relatively inexpensive compared to other compounds. However, this compound has some limitations, including its potential toxicity and lack of selectivity for specific receptors. This compound has also been shown to have low oral bioavailability, which may limit its potential as a drug candidate.
将来の方向性
1-(5-chloro-2-methylphenyl)-4-(ethylsulfonyl)piperazine has several potential future directions, including further evaluation of its pharmacological properties and potential as a drug candidate. This compound may also be studied for its potential as a neuroprotective agent and its effects on neuroinflammation. Additionally, this compound may be evaluated for its potential as a tool compound for the study of serotonin and dopamine signaling. Further optimization of the synthesis of this compound may also be explored to increase the yield and purity of the compound.
合成法
The synthesis of 1-(5-chloro-2-methylphenyl)-4-(ethylsulfonyl)piperazine involves the reaction of 5-chloro-2-methylphenylamine with ethylsulfonyl chloride in the presence of piperazine. The reaction yields this compound as a white crystalline solid with a melting point of 168-170°C. The synthesis of this compound has been optimized and improved over the years, and various methods have been developed to increase the yield and purity of the compound.
特性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-ethylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-3-19(17,18)16-8-6-15(7-9-16)13-10-12(14)5-4-11(13)2/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXNEKMTRBNFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5364422.png)

![methyl [4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetate](/img/structure/B5364445.png)


![N-phenyl-5-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]-2-pyridinamine hydrochloride](/img/structure/B5364475.png)
![N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride](/img/structure/B5364490.png)



![N-ethyl-3-fluoro-5-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5364514.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5364520.png)
![isopropyl 4-{3-methyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5364528.png)
